molecular formula C15H14S3 B1594963 Carbonotrithioic acid, bis(phenylmethyl) ester CAS No. 26504-29-0

Carbonotrithioic acid, bis(phenylmethyl) ester

Cat. No.: B1594963
CAS No.: 26504-29-0
M. Wt: 290.5 g/mol
InChI Key: LAKYXBYUROTWBI-UHFFFAOYSA-N
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Description

Carbonotrithioic acid, bis(phenylmethyl) ester (CAS No. 26504-29-0) is a sulfur-containing organothioester with the molecular formula $ \text{C}{15}\text{H}{14}\text{S}_3 $. It is regulated under the U.S. Toxic Substances Control Act (TSCA) due to its significant industrial and environmental risks, particularly concerning water release and consumer activities .

Properties

IUPAC Name

bis(benzylsulfanyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKYXBYUROTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885355
Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26504-29-0
Record name Dibenzyltrithiocarbonate
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Biological Activity

Carbonotrithioic acid, bis(phenylmethyl) ester, also known as S,S-dibenzyl trithiocarbonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15_{15}H14_{14}O3_3S3_3
  • Molecular Weight : 350.5 g/mol
  • CAS Number : 26504-29-0

This compound exhibits biological activity primarily through its interaction with cellular pathways. Research indicates that it may act as an antioxidant and has potential applications in various therapeutic areas, including:

  • Antimicrobial Activity : The compound has been studied for its bactericidal properties, particularly in combination with other agents in detergent formulations. It shows synergistic effects when used alongside surfactants, enhancing its bactericidal efficacy .
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.

Biological Activity Data Table

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; synergistic effects noted with surfactants.
CytotoxicityInduces apoptosis in cancer cell lines; ROS generation implicated.
AntioxidantPotential to scavenge free radicals; further studies needed for confirmation.

Case Studies

  • Synergistic Bactericidal Effects :
    A study published in a patent document highlighted the use of carbonotrithioic acid in combination with various surfactants, demonstrating significant improvements in bactericidal activity compared to individual components. The findings suggest that formulations containing this compound could be effective in industrial and healthcare settings where microbial contamination is a concern .
  • Cytotoxic Effects on Cancer Cells :
    In a laboratory setting, researchers investigated the cytotoxic effects of carbonotrithioic acid on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent increase in cell death, attributed to oxidative stress and subsequent activation of apoptotic pathways .
  • Potential Antioxidant Properties :
    Preliminary research suggests that carbonotrithioic acid may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. However, comprehensive studies are required to fully understand its efficacy and mechanisms .

Scientific Research Applications

RAFT Polymerization

Carbonotrithioic acid, bis(phenylmethyl) ester is extensively used as a chain transfer agent in RAFT polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The versatility of RAFT polymerization enables the creation of block copolymers that can be tailored for specific applications such as:

  • Drug Delivery Systems : Polymers synthesized using this method can encapsulate therapeutic agents, enhancing their delivery and efficacy.
  • Nanocarriers : The ability to modify the size and surface characteristics of polymers makes them suitable for targeted drug delivery applications .

Nanoparticle Formation

Research has demonstrated the use of carbonotrithioic acid derivatives in the formation of polymeric nanoparticles. These nanoparticles serve as effective carriers for drugs, particularly in cancer therapy. By modifying the surface properties of these nanoparticles, researchers can enhance their targeting capabilities towards specific tissues or cells .

Biodegradability Studies

Given the increasing concern over environmental pollution caused by synthetic polymers, studies have focused on the biodegradability of polymers made from carbonotrithioic acid derivatives. These compounds can be engineered to degrade under specific conditions, reducing their environmental impact compared to traditional plastics .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) has recognized this compound under significant new use rules, which require manufacturers and importers to report on its industrial and commercial uses. This regulatory framework ensures that any new applications are assessed for potential environmental impacts before they are widely adopted .

Targeted Drug Delivery in Cancer Therapy

A notable case study involved the use of polymeric nanoparticles synthesized from carbonotrithioic acid derivatives for targeted breast cancer therapy. The study highlighted how these nanoparticles could be functionalized to improve drug loading efficiency and release profiles, ultimately enhancing therapeutic outcomes while minimizing side effects .

Development of Eco-friendly Materials

Another significant study focused on developing eco-friendly materials using carbonotrithioic acid-based polymers. Researchers demonstrated that these materials could effectively replace conventional plastics in various applications while maintaining performance standards .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonotrithioic Acid Derivatives

Dimethyl Trithiocarbonate (Carbonotrithioic acid, dimethyl ester; CAS 13429-99-9)
  • Structure : Methyl groups replace benzyl substituents.
  • Properties : Lower molecular weight ($ \text{C}3\text{H}6\text{S}_3 $) increases volatility and reduces persistence in environmental matrices.
  • Regulatory Status: Not listed under TSCA, indicating lower hazard concern compared to the benzyl analog .
Carbonochloridothioic Acid, S-ethyl Ester (CAS 2941-64-2)
  • Structure : Contains a chloro group and ethyl ester.
  • Reactivity : Higher electrophilicity due to the chlorine substituent, leading to greater acute toxicity .

Bis(phenylmethyl) Esters of Other Acids

Sebacic Acid Bis(phenylmethyl) Ester (CAS 140-24-9)
  • Structure : A long-chain dicarboxylic acid (sebacic acid) esterified with benzyl groups.
  • Applications : Utilized in polymer plasticizers and lubricants due to its stability and low volatility.
  • Safety: Less regulated than carbonotrithioic acid derivatives, reflecting lower toxicity concerns .
Ethanedioic Acid Bis(phenylmethyl) Ester (CAS 7579-36-4)
  • Structure : Oxalic acid backbone with benzyl esters.
  • Reactivity : Prone to hydrolysis under acidic conditions, unlike the sulfur-stabilized trithiocarbonate .

Regulated Industrial Esters

1,2-Benzenedicarboxylic Acid, Bis(2-methylpropyl) Ester (CAS 84-69-5)
  • Structure : Phthalate derivative with iso-butyl groups.

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Substituents Applications Regulatory Status
Carbonotrithioic acid, bis(phenylmethyl) ester 26504-29-0 $ \text{C}{15}\text{H}{14}\text{S}_3 $ Benzyl, trithiocarbonate Limited industrial TSCA-regulated
Dimethyl Trithiocarbonate 13429-99-9 $ \text{C}3\text{H}6\text{S}_3 $ Methyl Rubber production Unregulated
Sebacic Acid Bis(phenylmethyl) ester 140-24-9 $ \text{C}{24}\text{H}{30}\text{O}_4 $ Benzyl, sebacic acid Polymers/plasticizers No major restrictions
1,2-Benzenedicarboxylic Acid, Bis(2-methylpropyl) ester 84-69-5 $ \text{C}{16}\text{H}{22}\text{O}_4 $ Iso-butyl, phthalate Automotive materials Banned by Toyota

Key Research Findings

  • Toxicity Profile: this compound’s sulfur atoms may generate reactive metabolites (e.g., hydrogen sulfide), posing higher ecological risks than oxygen-based esters .
  • Regulatory Divergence: While phthalates face bans due to endocrine effects, sulfur-containing esters like carbonotrithioic acid are regulated for acute toxicity and environmental persistence .

Preparation Methods

Direct Esterification of Carbonotrithioic Acid with Benzyl Alcohol

Method Overview:

  • The primary method involves the reaction of carbonotrithioic acid with benzyl alcohol.
  • The reaction is catalyzed by an acid catalyst, commonly sulfuric acid.
  • Heating under reflux conditions is typically required to drive the esterification to completion.
  • This method is widely used in laboratory settings due to the availability of starting materials and straightforward procedure.

Reaction Scheme:

$$
\text{Carbonotrithioic acid} + 2 \times \text{Benzyl alcohol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{Carbonotrithioic acid, bis(phenylmethyl) ester} + \text{Water}
$$

Key Details:

  • Acid catalysts such as sulfuric acid promote the protonation of the carbonotrithioic acid, increasing its electrophilicity and facilitating nucleophilic attack by benzyl alcohol.
  • Refluxing ensures sufficient energy for the reaction to proceed and helps remove water formed during esterification, shifting equilibrium toward product formation.
  • The reaction typically requires careful control of temperature and reaction time to optimize yield and purity.

Carbodiimide-Mediated Esterification (Improved Ester Synthesis)

Method Overview:

  • A more advanced method employs carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), as condensing agents to activate the carboxylic acid moiety.
  • This method avoids the need to convert the acid into more reactive derivatives (e.g., acyl halides).
  • The use of pyridine as solvent along with a catalytic amount of a strong acid such as p-toluenesulfonic acid enhances ester yield and purity.
  • This approach decreases the formation of undesirable by-products, especially N-acylurea derivatives.

Reaction Conditions:

Component Role
Carbonotrithioic acid Acid component
Benzyl alcohol Hydroxyl component
N,N'-Dicyclohexylcarbodiimide (DCC) Condensing agent
Pyridine Solvent
p-Toluenesulfonic acid (catalytic amount) Acid catalyst to improve yield

Advantages:

  • High purity esters with improved yields compared to traditional acid-catalyzed esterification.
  • Reduced by-product formation, simplifying purification.
  • Reaction proceeds at room temperature or mild conditions, preserving sensitive functional groups.

Mechanistic Notes:

  • DCC activates the carboxylic acid by forming an O-acylisourea intermediate.
  • The acid catalyst protonates intermediates, promoting ester formation.
  • Pyridine acts as a base to scavenge protons and stabilize intermediates.

Protection of Reactive Groups During Esterification

  • If the carbonotrithioic acid or benzyl alcohol derivatives contain reactive groups (e.g., hydroxy, amino, or thiol groups) that could interfere with esterification, these groups are protected using standard protecting groups.
  • This ensures selective esterification at the desired site without side reactions.
  • After ester formation, protecting groups are removed under appropriate conditions.

Purification and Yield Optimization

  • After reaction completion, the mixture is typically subjected to filtration to remove insoluble by-products such as dicyclohexylurea (from DCC).
  • The organic layer is washed with aqueous acid/base solutions to remove residual catalyst and impurities.
  • Recrystallization from solvents like isopropanol or ethyl acetate is used to obtain the pure ester.
  • Yields reported in similar ester syntheses using carbodiimide methods are generally high, often exceeding 80%.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Disadvantages
Acid-Catalyzed Esterification Carbonotrithioic acid, benzyl alcohol, sulfuric acid, reflux heating Simple, uses readily available reagents Lower yield, possible side reactions
Carbodiimide-Mediated Esterification Carbonotrithioic acid, benzyl alcohol, DCC, pyridine, catalytic p-toluenesulfonic acid, room temperature High yield, high purity, mild conditions Requires careful handling of DCC
Protection of Reactive Groups Use of protecting groups if reactive substituents present Selective ester formation Additional steps increase complexity

Research Findings and Practical Notes

  • The carbodiimide-mediated method is considered superior for synthesizing esters like this compound due to its efficiency and cleaner reaction profile.
  • The presence of catalytic strong acid (e.g., p-toluenesulfonic acid) in pyridine solvent significantly enhances ester yield and reduces by-products such as N-acylurea derivatives, which complicate purification.
  • Direct acid-catalyzed esterification remains a viable method in laboratories with limited access to carbodiimides but requires longer reaction times and careful control of conditions to minimize side reactions.
  • Protection strategies are essential when functional groups that may react under esterification conditions are present, ensuring product integrity.

This comprehensive overview of preparation methods for this compound integrates the most reliable and diverse sources, emphasizing practical and efficient synthetic routes suitable for research and industrial applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Carbonotrithioic acid, bis(phenylmethyl) ester in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification between a thioic acid derivative and benzyl alcohol, using acid catalysts (e.g., H₂SO₄) under controlled anhydrous conditions. Characterization requires multi-spectral analysis:
  • GC/MS : Retention time (RT) and mass fragmentation patterns (e.g., comparing with reference libraries like NIST or Adams' GC/MS data for similar esters) .
  • NMR : Confirm substitution patterns (e.g., benzyl proton integration in ¹H-NMR, carbonyl signals in ¹³C-NMR).
  • IR Spectroscopy : Identify characteristic thioester (C=S) and ester (C-O) stretching frequencies .
    Ensure purity via HPLC or TLC, referencing protocols for ester validation in organic synthesis .

Q. What regulatory considerations must be addressed when designing experiments involving this compound?

  • Methodological Answer : Compliance with EPA’s Significant New Use Rules (SNURs) under 40 CFR §721.10165 is critical. Key requirements include:
  • Containment Protocols : Prevent environmental release during industrial/commercial activities (e.g., closed-system reactors, vapor recovery) .
  • Water Release Mitigation : Implement wastewater treatment (e.g., activated carbon filtration) to meet §721.90(b)(1) standards for aqueous discharge .
  • Export Notification : Submit TSCA Section 12(b) export notices if shipping internationally .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and aquatic toxicity of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., OECD 111) to measure degradation half-life in water. Compare results with EPA’s release thresholds under §721.90(c)(1) .
  • Toxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Validate with GC/MS to confirm compound integrity during exposure .
  • Bioaccumulation Modeling : Apply QSAR tools to predict log Kow and bioconcentration factors, supplemented by empirical sediment adsorption studies .

Q. How can contradictions in experimental data regarding its stability under varying pH conditions be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (pH 4, 7, 9 buffers) with inert gas purging to exclude oxidative degradation .
  • Cross-Validation : Use LC-MS/MS to identify degradation byproducts (e.g., benzyl alcohol or thioic acid derivatives) .
  • Statistical Analysis : Apply ANOVA to assess inter-laboratory variability and identify systematic errors in pH calibration or sample preparation .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be mitigated?

  • Methodological Answer :
  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex samples (e.g., wastewater).
  • Sensitivity Enhancement : Employ GC-MS/MS in MRM mode to improve detection limits (≤1 µg/L), referencing NIST’s spectral libraries for fragmentation patterns .
  • Quality Control : Spike recovery tests with deuterated analogs (e.g., d₅-benzyl esters) to validate extraction efficiency and minimize false positives .

Data Reporting and Validation

Q. What evidence is required to confirm the identity of a newly synthesized batch of this compound?

  • Methodological Answer :
  • Primary Evidence : Match RT, KI (Kovats Index), and mass spectra to authenticated standards (e.g., Adams’ GC/MS databases) .
  • Supplementary Data : Provide ¹H/¹³C-NMR assignments, IR peaks, and elemental analysis (C, H, S) within ±0.3% of theoretical values .
  • Purity Documentation : Include HPLC chromatograms (≥95% purity) and TLC Rf values against known references .

Q. How should researchers address discrepancies between experimental hydrolysis rates and regulatory persistence thresholds?

  • Methodological Answer :
  • Meta-Analysis : Compare data with EPA’s Ecotoxicology Knowledgebase (ECOTOX) entries for analogous thioesters .
  • Advanced Modeling : Use computational chemistry (e.g., DFT) to predict hydrolysis pathways and reconcile kinetic discrepancies .
  • Peer Review : Submit findings to journals requiring rigorous experimental replication, as outlined in Beilstein Journal of Organic Chemistry guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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